Bienvenue dans la boutique en ligne BenchChem!

1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane

Orthogonal functionalization BCP synthesis Chemoselective cross-coupling

1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane (CAS 2242694-05-7) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) featuring a chloromethyl group at one bridgehead and an iodine atom at the other. BCPs are established bioisosteres of para-substituted phenyl rings, tert-butyl groups, and internal alkynes, routinely imparting enhanced aqueous solubility, membrane permeability, and metabolic stability to drug candidates.

Molecular Formula C6H8ClI
Molecular Weight 242.48
CAS No. 2242694-05-7
Cat. No. B2992971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane
CAS2242694-05-7
Molecular FormulaC6H8ClI
Molecular Weight242.48
Structural Identifiers
SMILESC1C2(CC1(C2)I)CCl
InChIInChI=1S/C6H8ClI/c7-4-5-1-6(8,2-5)3-5/h1-4H2
InChIKeyXYGHRKAOSWIOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane (CAS 2242694-05-7): Bifunctional BCP Building Block for Drug Discovery


1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane (CAS 2242694-05-7) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) featuring a chloromethyl group at one bridgehead and an iodine atom at the other [1]. BCPs are established bioisosteres of para-substituted phenyl rings, tert-butyl groups, and internal alkynes, routinely imparting enhanced aqueous solubility, membrane permeability, and metabolic stability to drug candidates [2]. The orthogonal reactivity of the C–I and C–Cl bonds in this specific derivative allows sequential, chemoselective functionalization that is inaccessible with symmetrical BCP analogs, making it a strategic intermediate for constructing complex drug-like molecules [3].

Why 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane Cannot Be Replaced by Symmetrical or Mono-Halo BCP Analogs


Symmetrical 1,3-dihalo-BCPs (e.g., 1,3-dichloro or 1,3-diiodo derivatives) are incapable of sequential chemoselective functionalization because both bridgehead positions bear identical reactivity [1]. Mono-halo BCPs (e.g., 1-iodobicyclo[1.1.1]pentane or 1-(chloromethyl)bicyclo[1.1.1]pentane) provide only a single reactive handle, forcing late-stage diversification to rely on less efficient C–H functionalization strategies that generally require harsh conditions and offer poor regioselectivity [2]. Additionally, the chloride versus iodide leaving-group disparity dictates dramatically different reactivity profiles in metal-halogen exchange: 1-iodo-BCPs undergo clean lithium-halogen exchange with t-BuLi, whereas 1-chloro-BCPs and the parent hydrocarbon are inert under identical conditions [3]. Generic substitution would eliminate the orthogonal reactivity differential that enables predictable, stepwise construction of asymmetric 1,3-disubstituted BCP architectures without protecting-group manipulation.

Quantitative Differentiation Evidence for 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane


Orthogonal Reactivity of C–I vs. C–Cl Bonds Enables Sequential Chemoselective Derivatization

The iodine atom at the 3-position of 1-(chloromethyl)-3-iodobicyclo[1.1.1]pentane serves as a privileged electrophilic handle for transition-metal-catalyzed cross-coupling reactions, while the chloromethyl group at the 1-position remains inert under these conditions. In the Caputo et al. (2018) synthesis study, chloroiodomethane (ClCH₂I) was used as a substrate with [1.1.1]propellane to directly deliver chloromethyl BCP analogue 5q in good yield, demonstrating that the C–I bond participates selectively in the atom-transfer radical addition (ATRA) ring-opening while the C–Cl bond is preserved [1]. This contrasts with 1,3-dichloro-BCP or 1,3-diiodo-BCP, where both bridgehead positions react identically, precluding sequential derivatization. Furthermore, Nugent et al. (2020) established that iodo-BCPs serve as electrophiles in iron-catalyzed Kumada cross-coupling—the first general use of iodo-BCPs in cross-coupling and the first Kumada coupling of tertiary iodides—while the chloromethyl substituent remains intact for downstream nucleophilic substitution or further coupling [2].

Orthogonal functionalization BCP synthesis Chemoselective cross-coupling Drug discovery intermediates

Iodide-Specific Metal-Halogen Exchange Reactivity: Iodo-BCP vs. Chloro-BCP vs. Parent Hydrocarbon

Della and Taylor (1991) demonstrated that 1-iodobicyclo[1.1.1]pentane reacts cleanly with t-butyllithium via metal-halogen exchange to give 1-lithiobicyclo[1.1.1]pentane, a versatile nucleophilic BCP synthon. In contrast, both 1-chlorobicyclo[1.1.1]pentane and the parent hydrocarbon bicyclo[1.1.1]pentane are completely inert to t-butyllithium under identical conditions [1]. This halogen-dependent reactivity dichotomy is directly applicable to 1-(chloromethyl)-3-iodobicyclo[1.1.1]pentane: the C–I bond at the 3-position can be selectively activated via lithium-halogen exchange to generate a nucleophilic bridgehead organolithium species, while the C–Cl bond of the chloromethyl group remains entirely unaffected, enabling subsequent electrophilic trapping or cross-coupling at the bridgehead without interference.

Metal-halogen exchange Organolithium chemistry BCP functionalization Structure-reactivity relationships

BCP Core Confers Superior Aqueous Solubility vs. Phenyl Ring Bioisostere: Class-Level Evidence

Although direct solubility data for 1-(chloromethyl)-3-iodobicyclo[1.1.1]pentane itself are not reported in the primary literature, extensive class-level evidence demonstrates that the BCP core confers dramatic solubility advantages over the phenyl ring it replaces. In the γ-secretase inhibitor program reported by Stepan et al. (2012), replacement of the central para-substituted fluorophenyl ring with a BCP motif (compound 1 → compound 3) increased kinetic solubility from 0.60 μM to 216 μM—a 360-fold improvement—and thermodynamic solubility from 1.70 μM to 19.7 μM in pH 6.5 aqueous buffer [1]. In the LpPLA₂ inhibitor series (Measom et al., 2017), BCP analogue 5 exhibited a 9-fold increase in kinetic solubility (74 μM) compared to the biphenyl-containing parent 1 (8 μM), accompanied by a 3.1-fold improvement in artificial membrane permeability (705 vs. 230 nm/s) [2]. These class-level data predict that drug candidates incorporating the 1-(chloromethyl)-3-iodobicyclo[1.1.1]pentane scaffold will exhibit superior solubility relative to their para-phenylene counterparts.

Bioisostere Aqueous solubility Physicochemical properties Drug-likeness BCP vs. phenyl

BCP Core Drives ~4-Fold Oral Exposure Enhancement vs. Phenyl in In Vivo PK Studies

In the most definitive in vivo pharmacokinetic comparison reported for BCP vs. phenyl bioisosteres, Stepan et al. (2012) demonstrated that substituting the central fluorophenyl ring of γ-secretase inhibitor 1 (BMS-708,163) with a BCP motif to give compound 3 resulted in approximately 4-fold increases in both Cmax and AUC values in a mouse model of γ-secretase inhibition, while maintaining equipotent enzyme inhibition [1]. This substantial oral exposure advantage is attributed to the combined improvements in passive permeability and aqueous solubility conferred by the BCP scaffold. Although obtained on a specific drug scaffold rather than on the building block itself, this class-level evidence is among the strongest available for predicting the pharmacokinetic benefit of incorporating any BCP-containing intermediate—including derivatives of 1-(chloromethyl)-3-iodobicyclo[1.1.1]pentane—into drug candidates relative to their phenyl-containing counterparts.

Oral bioavailability Pharmacokinetics Cmax AUC BCP bioisostere In vivo PK

Chloromethyl Group Provides a Versatile Derivatization Handle Distinct from Simple Alkyl or Aryl BCPs

The chloromethyl substituent in 1-(chloromethyl)-3-iodobicyclo[1.1.1]pentane offers a reactive benzylic-type electrophilic center that can undergo nucleophilic substitution with amines, thiols, alcohols, and carbon nucleophiles, enabling installation of heteroatom-containing side chains that are prevalent in drug molecules. This contrasts with simple 1-alkyl-3-iodo-BCPs (e.g., 1-methyl-3-iodo-BCP or 1-tert-butyl-3-iodo-BCP), where the alkyl group at the 1-position is essentially inert and cannot be further functionalized without resorting to C–H activation chemistry [1]. The Caputo et al. (2018) study specifically demonstrated that chloroiodomethane participates efficiently in the ATRA ring-opening of [1.1.1]propellane to afford the chloromethyl BCP product 5q in good yield, validating the synthetic accessibility and stability of the chloromethyl-BCP motif [2]. Additionally, the chloromethyl group can be elaborated into aldehydes (via Kornblum oxidation), amines (via nucleophilic substitution with azide followed by reduction), nitriles, or homologated alkyl chains—reaction pathways unavailable to simple alkyl-substituted BCP analogs.

Chloromethyl reactivity Nucleophilic substitution BCP diversification Synthetic intermediate Building block utility

Patent-Backed Scalable Synthesis Routes Reduce Supply Risk vs. Specialty BCP Analogs

Two granted Chinese patents provide complementary scalable routes that cover the key structural elements of 1-(chloromethyl)-3-iodobicyclo[1.1.1]pentane. CN114591137B (Shanghai Semerode Biotechnology, granted 2022) discloses a synthesis method for chloromethyl propellane derivatives designed specifically for large-scale production, addressing the long-standing problems of lengthy synthetic routes, low yields, and harsh reaction conditions that have historically constrained BCP derivative availability [1]. CN115490621B (granted 2024) discloses a visible-light-mediated preparation method for iodobicyclo[1.1.1]pentane derivatives using sodium sulfinate salts and diiodomethane or iodoform via a single-electron transfer (SET) radical cascade process, enabling efficient iodination-sulfonylation of [1.1.1]propellane under mild photochemical conditions [2]. The existence of granted, active patents specifically targeting chloromethyl-BCP and iodo-BCP synthesis routes indicates industrial investment in scalable production and provides procurement confidence regarding long-term supply availability, in contrast to more exotic BCP derivatives (e.g., difluoro-BCP, amino-BCP esters) for which scalable routes are less established.

Scalable synthesis BCP manufacturing Supply chain Patent protection Process chemistry

Optimal Application Scenarios for 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane Based on Quantitative Evidence


Convergent Two-Step Synthesis of Asymmetric 1,3-Disubstituted BCP Drug Candidates

This compound is ideally suited for medicinal chemistry programs requiring rapid construction of asymmetric 1,3-disubstituted BCP libraries. The C–I bond undergoes selective iron-catalyzed Kumada cross-coupling with aryl or heteroaryl Grignard reagents (first general use of iodo-BCPs as electrophiles in cross-coupling), while the chloromethyl group remains intact for subsequent nucleophilic substitution with amines, thiols, or alkoxides to introduce solubility-modulating or target-engaging side chains [1]. This two-step, protecting-group-free sequence is unattainable with symmetrical 1,3-dihalo-BCPs and avoids the inefficient C–H functionalization strategies required by mono-halo BCPs [2].

Bioisosteric Replacement of para-Substituted Phenyl Rings in Lead Optimization

For drug discovery teams seeking to replace metabolically labile para-substituted phenyl rings, 1-(chloromethyl)-3-iodobicyclo[1.1.1]pentane provides entry to BCP-based bioisosteres that have been shown in multiple independent drug programs to deliver 9-fold to 360-fold improvements in aqueous solubility and ∼4-fold increases in oral exposure (Cmax/AUC) while maintaining target potency [1]. The chloromethyl group can be elaborated to match the para-substituent of the parent phenyl ring (e.g., via amination to generate a benzylamine surrogate), while the iodo-BCP bridgehead enables installation of the opposing substituent via cross-coupling [2].

Dual-Modality BCP Synthon for Both Nucleophilic and Electrophilic Coupling Strategies

The iodide-specific metal-halogen exchange reactivity demonstrated by Della and Taylor (1991)—where iodo-BCPs undergo clean lithium-halogen exchange with t-BuLi while chloro-BCPs are inert—means this single building block can serve as either an electrophile (via direct cross-coupling at C–I) or a nucleophile (via I → Li exchange at the bridgehead followed by electrophilic trapping) [1]. This dual-modality capability allows a single procured intermediate to support divergent synthetic strategies without requiring separate building block inventories, offering procurement efficiency advantages over purchasing separate electrophilic and nucleophilic BCP reagents.

Scalable Process Chemistry for Preclinical and Early Clinical Supply

Organizations advancing BCP-containing candidates toward IND-enabling studies benefit from the existence of granted process patents (CN114591137B and CN115490621B) that specifically address scalable synthesis of chloromethyl-BCP and iodo-BCP derivatives [1]. These patented routes mitigate the historical supply constraints associated with [1.1.1]propellane-derived building blocks, supporting kilogram-scale production with established quality specifications. The commercial availability of the compound at 98% purity from multiple vendors (including catalog number 2297044) further reduces procurement friction for kilogram-scale campaigns [2].

Quote Request

Request a Quote for 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.